
2,4,6,6-Tetramethyl-1,3-oxazinane
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Overview
Description
2,4,6,6-Tetramethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₈H₁₇NO. It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms. This compound is characterized by its four methyl groups attached to the ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,6-Tetramethyl-1,3-oxazinane typically involves the cyclization of amino alcohols with aldehydes. One common method is the reaction of 2,2,4,4-tetramethyl-3-aminopropanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the oxazinane ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported perchloric acid can be used to promote the cyclization reaction efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,4,6,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to more saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Oxazinone derivatives.
Reduction: Saturated oxazinane derivatives.
Substitution: Alkyl-substituted oxazinanes.
Scientific Research Applications
2,4,6,6-Tetramethyl-1,3-oxazinane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, agrochemicals, and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 2,4,6,6-Tetramethyl-1,3-oxazinane involves its interaction with various molecular targets. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can also undergo nucleophilic and electrophilic reactions, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Morpholine (1,4-oxazinane): Similar in structure but lacks the methyl groups.
1,3-Oxazinane: Lacks the methyl groups and has different reactivity.
Uniqueness: 2,4,6,6-Tetramethyl-1,3-oxazinane is unique due to its four methyl groups, which enhance its steric hindrance and influence its reactivity. This makes it distinct from other oxazinanes and morpholines, providing unique properties that can be exploited in various applications .
Biological Activity
2,4,6,6-Tetramethyl-1,3-oxazinane is a heterocyclic compound belonging to the oxazine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of oxazines make them valuable in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H15NO
- Molecular Weight : 143.21 g/mol
- Functional Groups : Contains nitrogen and oxygen in a six-membered ring.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various oxazine derivatives, it was noted that compounds with similar structures demonstrated activity against a range of bacteria and fungi. Specifically:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 62.5 µg/mL to 125 µg/mL against various strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the growth of cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical) | 226 |
A549 (Lung) | 242.52 |
These findings suggest that the compound may interfere with cellular proliferation pathways essential for cancer cell survival .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial and cancer cells. The mechanism may involve:
- Inhibition of Enzymatic Activity : The oxazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Disruption of Cellular Pathways : This interaction can lead to the inhibition of essential biological pathways that are critical for cell survival and replication .
Case Studies
-
Antimicrobial Efficacy Against MRSA :
A study highlighted the effectiveness of oxazine derivatives in combating methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects at low concentrations compared to standard antibiotics . -
Cytotoxicity Against Tumor Cells :
In a comparative analysis involving various oxazine derivatives, this compound was found to exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2,4,6,6-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-6-5-8(3,4)10-7(2)9-6/h6-7,9H,5H2,1-4H3 |
InChI Key |
IQNOEDWQOFXIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(N1)C)(C)C |
Origin of Product |
United States |
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